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Compound of Interest

Compound Name: Pinostrobin

Cat. No.: B192119

For researchers, scientists, and drug development professionals, understanding the long-term
safety profile of a therapeutic candidate is paramount. This guide provides a comprehensive
comparison of the in vivo safety of pinostrobin, a promising flavonoid, with several structurally
and functionally related natural compounds. The data presented is based on available acute
and sub-chronic toxicity studies, offering a valuable resource for preclinical safety assessment.

Pinostrobin, a flavonoid found in various plants including fingerroot (Boesenbergia rotunda)
and honey, has garnered significant interest for its diverse pharmacological activities. As with
any potential therapeutic agent, a thorough evaluation of its long-term safety is crucial. This
guide summarizes the existing in vivo safety data for pinostrobin and compares it with notable
flavonoid alternatives: pinocembrin, quercetin, apigenin, kaempferol, galangin, and chrysin.

Quantitative Safety Profile: A Comparative Overview

The following table summarizes the key findings from in vivo acute and sub-chronic toxicity
studies for pinostrobin and its alternatives. It is important to note that true long-term (chronic)
toxicity and carcinogenicity studies are limited for most of these compounds. The No Observed
Adverse Effect Level (NOAEL) represents the highest dose at which no adverse effects were
observed.
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NOAEL (No
] Dose Observed Key
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Compound Model Duration Levels Adverse Observatio
ode
Tested Effect ns
Level)
No mortality
) or signs of
) ] ) 14 days Single dose o
Pinostrobin Wistar Rats > 500 mg/kg toxicity

(Acute) of 500 mg/kg
observed.[1]
[2]

No mutagenic
_ 1,10, 100 100 effects
Wistar Rats 7 days
mg/kg/day mg/kg/day observed.[1]
[2]
No mortality
or clinical
signs of
toxicity. No
significant
) 25, 50, 100 100 changes in
Wistar Rats 90 days
mg/kg/day mg/kg/day hematology,
clinical
biochemistry,
or
histopatholog
y.
No mortality
or significant
changes in
) ) ) 14 days Single dose body or organ
Pinocembrin Wistar Rats > 500 mg/kg ]

(Acute) of 500 mg/kg weights, or
blood
biochemistry.
[3]
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100 100 No signs of
Wistar Rats 7 days o
mg/kg/day mg/kg/day toxicity.[2]
No
discernible
effect on
body
_ _ 62, 125, 250 250 mg/kg of N
Quercetin CD2F1 Mice 14 weeks ) ) composition,
mg/kg of diet diet
organ
function,
behavior, or
metabolism.
Reports of
renal lesions
in male rats
at very high
doses.
F344/N Rats 2 years High doses - Generally
considered
safe at
dietary-
relevant
doses.[1]
No toxic
effects
reported at
this dose.
o ) ) 50 mg/kg/day Higher doses
Apigenin Swiss Mice 14 days i -

(i.p.) (100-200
mg/kg)
showed signs
of liver
damage.[3]

SD Rats 35 days 234,468,936 <234 Induced
mg/kg/day mg/kg/day hepatic
oxidative
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stress at all

tested doses.

[4]

500, 1000, No toxic
13 weeks (91 2000
Kaempferol SD Rats 2000 changes
days) mg/kg/day
mg/kg/day observed.[5]

No signs of
) ) Up to 320 o
Galangin Wistar Rats (Acute) > 320 mg/kg toxicity
mg/kg
observed.[6]

Decreased
body weight
and
increased
liver weight in
males at
Chrysin Sprague 90 days Up to 1000 500 1000 mg/kg.
Dawley Rats mg/kg/day mg/kg/day Induced
hepatic and
renal oxido-
nitrosative
stress at the

highest dose.
[7]

Detailed Methodologies: A Look into Experimental
Protocols

The in vivo safety studies cited in this guide generally adhere to internationally recognized
guidelines, such as those established by the Organisation for Economic Co-operation and
Development (OECD). The following outlines a typical experimental protocol for acute and sub-
chronic oral toxicity studies.

Acute Oral Toxicity Study (Following OECD Guideline
425)
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» Animal Model: Typically, nulliparous, non-pregnant female rats (e.g., Wistar or Sprague-
Dawley strains) are used. Animals are acclimatized for at least five days before the study.

e Dosing: A single high dose of the test substance (e.g., 2000 or 5000 mg/kg body weight) is
administered by oral gavage. A control group receives the vehicle (e.g., corn oil, water with a
suspending agent).

o Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in
body weight for at least 14 days. Detailed observations are made during the first few hours
post-dosing and then daily.

o Endpoints: The primary endpoint is the LD50 (lethal dose for 50% of the animals), although
modern guidelines focus on determining a dose range of toxicity. At the end of the study, a
gross necropsy is performed on all animals to examine for any abnormalities in organs and
tissues.

Sub-chronic Oral Toxicity Study (Following OECD
Guideline 408)

« Animal Model: Both male and female rodents (usually rats) are used. Typically, 10 animals
per sex per group are included.

o Dosing: The test substance is administered daily via the diet, drinking water, or by gavage for
a period of 90 days. At least three dose levels (low, mid, high) and a concurrent control group
are used. A satellite group may be included to assess the reversibility of any observed
effects.

» Observations: Daily clinical observations are recorded. Body weight and food/water
consumption are measured weekly.

 Clinical Pathology: Towards the end of the study, blood samples are collected for hematology
and clinical biochemistry analysis. Urine samples are also collected for urinalysis.

o Pathology: At the end of the 90-day period, all animals are euthanized, and a full necropsy is
performed. Organ weights are recorded, and a comprehensive set of tissues from all animals
in the control and high-dose groups are examined microscopically. Any target organs
identified in the high-dose group are also examined in the lower-dose groups.
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e Endpoints: The primary endpoint is the determination of the No Observed Adverse Effect
Level (NOAEL). This is the highest dose at which no statistically or biologically significant
adverse effects are observed.

Visualizing the Pathways: Metabolism and
Experimental Workflow

To provide a clearer understanding of the biological processes and experimental procedures
involved, the following diagrams have been generated using Graphviz.

Click to download full resolution via product page

General metabolic pathway of orally ingested flavonoids.
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Start: Acclimatization of Animals (e.g., Rats)

Daily Oral Dosing (90 days)
- Control Group (Vehicle)
- Low Dose Group
- Mid Dose Group
- High Dose Group

» \

In-life Observations End-of-Study Clinical Pathology
- Daily Clinical Signs - Hematology
- Weekly Body Weight - Clinical Biochemistry
- Weekly Food/Water Consumption - Urinalysis

'

Gross Necropsy
- Examination of all organs
- Organ weight measurements

'

Histopathology
- Microscopic examination of tissues
(Control vs. High Dose initially)

Data Analysis & NOAEL Determination

End: Final Report
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Experimental workflow for a 90-day sub-chronic oral toxicity study.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b192119?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b192119?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Objective Comparison and Conclusion

Based on the available in vivo data, pinostrobin demonstrates a favorable safety profile in
sub-chronic studies, with a NOAEL of at least 100 mg/kg/day in rats. This is comparable to or
better than some of the other flavonoids evaluated. For instance, while pinocembrin also shows
a high safety margin, some studies on apigenin and chrysin suggest potential for liver or kidney
effects at higher doses in sub-chronic settings. Quercetin, although extensively studied and
generally safe, has shown some evidence of renal toxicity in long-term studies in male rats at
very high concentrations. Kaempferol appears to be well-tolerated at high doses in a 13-week
study.

It is crucial to emphasize that the absence of long-term carcinogenicity data for pinostrobin
and most of the compared flavonoids represents a significant data gap. The current
assessments are based on shorter-term studies, which are indicative of general toxicity but do
not fully predict the potential for carcinogenicity.

In conclusion, the existing in vivo evidence supports the preliminary safety of pinostrobin for
further development. However, comprehensive long-term toxicity and carcinogenicity studies
are warranted to fully establish its safety profile for chronic human use. This comparative guide
serves as a foundational resource for researchers to contextualize the current safety data and
to inform the design of future preclinical and clinical investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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pinostrobin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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